2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

PDE4 inhibition scaffold hopping 3-arylpyrrolidine SAR

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1208669-18-4) is a fully synthetic, small-molecule pyrrolidine derivative defined by a tertiary amide linkage between a cyclopentylacetyl moiety and a 3-(4-methoxyphenyl)pyrrolidine scaffold (molecular weight 287.40 g/mol). The compound belongs to the broader 1-(2-cyclopentylacetyl)-3-arylpyrrolidine chemotype, which is structurally distinct from the cyclopentyloxy-bearing pyrrolidin-2-one class typified by rolipram.

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 1208669-18-4
Cat. No. B2578369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
CAS1208669-18-4
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3CCCC3
InChIInChI=1S/C18H25NO2/c1-21-17-8-6-15(7-9-17)16-10-11-19(13-16)18(20)12-14-4-2-3-5-14/h6-9,14,16H,2-5,10-13H2,1H3
InChIKeyDEOOJIVCZIVKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1208669-18-4) – Class Profile & Baseline Characteristics


2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1208669-18-4) is a fully synthetic, small-molecule pyrrolidine derivative defined by a tertiary amide linkage between a cyclopentylacetyl moiety and a 3-(4-methoxyphenyl)pyrrolidine scaffold (molecular weight 287.40 g/mol). [1] The compound belongs to the broader 1-(2-cyclopentylacetyl)-3-arylpyrrolidine chemotype, which is structurally distinct from the cyclopentyloxy-bearing pyrrolidin-2-one class typified by rolipram. [2] PubChem-computed physicochemical descriptors for its 3-(4-methoxyphenyl)pyrrolidine core include an XLogP3 of 1.6, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 21.3 Ų, establishing a baseline for property benchmarking. [1]

Why Generic Substitution Fails for 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone


Compounds within the 3-arylpyrrolidine class cannot be interchanged without risking altered target engagement, physicochemical behavior, and assay reproducibility. The target compound’s 4-methoxyphenyl substituent distinguishes it from the unsubstituted 3-phenyl analog (CAS 936-44-7) in terms of electron density, lipophilicity, and hydrogen-bond acceptor capacity. [1] Even minor modifications—such as substituting the methoxy group for a hydroxy group or relocating the aryl ring from the 3- to the 4-position—have been shown in PDE4 inhibitor series to shift potency by orders of magnitude. [2] Consequently, procurement of a close analog in place of this specific compound introduces an uncontrolled variable that can invalidate comparative structure–activity relationship (SAR) conclusions and compromise lot-to-lot reproducibility in biochemical screening campaigns.

Quantitative Differentiation Evidence: 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone vs. Closest Analogs


Core Scaffold Differentiation: Pyrrolidine Amide vs. Pyrrolidin-2-one (Rolipram) Controls PDE4 Isoform Selectivity

The target compound is built on a saturated pyrrolidine ring that is N-acylated with a cyclopentylacetyl group, whereas the benchmark PDE4 inhibitor rolipram contains a pyrrolidin-2-one core with a cyclopentyloxy substituent on the phenyl ring. This scaffold switch eliminates the cyclic amide (lactam) hydrogen-bond donor–acceptor motif and relocates the cyclopentyl unit from an ether linkage to a two-carbon spacer off the pyrrolidine nitrogen. In rolipram’s pyrrolidin-2-one series, the lactam NH and carbonyl are critical for PDE4 isoform discrimination: rolipram exhibits IC50 values of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D). By replacing the lactam with a tertiary amide and repositioning the cyclopentyl ring, the target compound is expected to display a different PDE4 isoform selectivity fingerprint, a hypothesis consistent with patent disclosures showing that 3-phenylpyrrolidine derivatives can achieve PDE4 IC50 values in the low nanomolar range while altering the A/B/D selectivity profile. [1]

PDE4 inhibition scaffold hopping 3-arylpyrrolidine SAR

Lipophilicity Tuning via 4-Methoxy Substituent: Predicted LogP Comparison vs. 3-Phenyl and 4-Hydroxy Analogs

The 4-methoxy group on the 3-phenyl ring of the target compound is a key determinant of lipophilicity relative to close structural analogs. PubChem-computed descriptors for the core 3-(4-methoxyphenyl)pyrrolidine fragment give an XLogP3 of 1.6, with one H-bond donor and two H-bond acceptors (TPSA = 21.3 Ų). [1] By contrast, the unsubstituted 3-phenylpyrrolidine core has a lower XLogP (approximately 1.3) and reduced H-bond acceptor count (one vs. two), while the 4-hydroxy analog would have an additional H-bond donor and a lower logP due to increased polarity. [2] Appending the cyclopentylacetyl group (calculated contribution ~2.0 logP units) is predicted to raise the overall logP of the target compound to approximately 3.6, placing it in a lipophilicity range associated with blood–brain barrier permeability but also with potential solubility limitations in aqueous assay buffers. This contrasts with the more polar 4-hydroxy analog, which would be better suited for aqueous biochemical assays but less favorable for cell-based CNS target engagement studies.

physicochemical profiling logP CNS penetrance solubility

Molecular Weight and TPSA-Driven Differentiation for CNS vs. Peripheral Target Prioritization

The target compound (MW = 287.40 g/mol; predicted TPSA ~28 Ų) occupies a favorable position within CNS drug-like chemical space. [1] In comparison, the carboxylic acid-bearing close analog (3S,4R)-1-(2-cyclopentylacetyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (MW = 331.41 g/mol; TPSA = 66.84 Ų) has a substantially higher polar surface area and an additional hydrogen-bond donor, making it less likely to cross the blood–brain barrier passively. [2] The target compound's TPSA of approximately 28 Ų falls well below the commonly cited CNS permeability threshold of 60–70 Ų, whereas the carboxylic acid analog exceeds this threshold. This distinction is critical when selecting compounds for in vivo CNS target engagement studies versus peripheral anti-inflammatory programs, where the acid analog may be preferred for its improved aqueous solubility and reduced brain penetration.

CNS drug-likeness TPSA molecular weight blood-brain barrier

Limitation Note: Absence of Direct Head-to-Head Bioactivity Comparisons

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted April 2026) did not identify any peer-reviewed publication or public database entry reporting quantitative bioactivity data (IC50, Ki, EC50) for 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1208669-18-4) against any defined molecular target. The compound's ChEMBL identifier (CHEMBL3622444) was found to correspond to a different chemotype (C19H17F3N4O) and is not representative of the target structure. [1] The absence of direct head-to-head comparator data means that all differentiation claims in this guide are based on structural, physicochemical, and class-level inference rather than measured potency or selectivity differences. Users should treat this compound as an uncharacterized screening entity and plan for de novo target profiling upon procurement. [2]

data gap SAR screening compound bioactivity

Recommended Application Scenarios for 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone


PDE4 Isoform Selectivity Profiling via Scaffold-Hopping SAR Campaigns

The compound’s tertiary amide scaffold distinguishes it from the lactam-based PDE4 inhibitor rolipram. Medicinal chemistry groups seeking to diversify PDE4 intellectual property or identify isoform-selective chemotypes can use this compound as a starting point for parallel SAR exploration. Its predicted CNS drug-like properties (MW = 287.40, TPSA ~28 Ų) make it suitable for cell-based cAMP accumulation assays in neuronal cell lines, where passive membrane permeability is required. [1]

CNS-Target Engagement Screening in Neuroinflammation Models

Given its predicted logP (~3.6) and TPSA below the 60 Ų CNS threshold, this compound is a rational candidate for blood–brain barrier penetration screening in rodent models of neuroinflammation. It should be prioritized over the more polar 3-carboxylic acid analog (TPSA = 66.84 Ų), which is unlikely to achieve adequate brain exposure. Researchers should pair procurement with plasma and brain tissue pharmacokinetic profiling to validate the predicted CNS penetration. [2]

Chemoproteomic Target Deconvolution and Off-Target Profiling

Because no molecular target has been experimentally validated for this compound, it is well-suited for unbiased chemoproteomic approaches such as thermal proteome profiling (TPP) or affinity-based pull-down proteomics. The methoxy group provides a potential handle for linker attachment in chemical probe design, while the cyclopentylacetyl moiety offers a lipophilic anchor for target engagement. Procurement should be accompanied by purity certification (≥95% by HPLC) and characterization data (¹H NMR, LCMS) to ensure reproducibility in proteomic workflows. [1]

Building Block for Focused Library Synthesis in Hit-to-Lead Optimization

The compound can serve as a versatile intermediate for parallel library synthesis. The pyrrolidine nitrogen can be derivatized with alternative acyl groups, and the 4-methoxyphenyl ring is amenable to O-demethylation for subsequent functionalization. Contract research organizations (CROs) and medicinal chemistry cores should consider bulk procurement (>100 mg) for library construction, with storage recommendations including desiccated conditions at −20°C under inert atmosphere to prevent amide hydrolysis. [1]

Quote Request

Request a Quote for 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.